molecular formula C19H22N4O4S B2987457 tert-butyl 2-[N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate CAS No. 1251570-82-7

tert-butyl 2-[N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate

Cat. No.: B2987457
CAS No.: 1251570-82-7
M. Wt: 402.47
InChI Key: BDMRKLWQUHZZOO-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core, a 4-methylphenyl group, and a tert-butyl ester moiety. The tert-butyl ester group may serve as a protective moiety for a carboxylic acid, influencing pharmacokinetic properties such as solubility and metabolic stability . The 4-methylphenyl substituent (para-methyl) likely contributes to hydrophobic interactions in biological systems.

Properties

IUPAC Name

tert-butyl 2-[4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-8-ylsulfonyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-14-7-9-15(10-8-14)23(12-17(24)27-19(2,3)4)28(25,26)16-6-5-11-22-13-20-21-18(16)22/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMRKLWQUHZZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)OC(C)(C)C)S(=O)(=O)C2=CC=CN3C2=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the triazolopyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a triazole precursor.

    Introduction of the sulfonamide group: This step involves the reaction of the triazolopyridine intermediate with a sulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the resulting sulfonamide with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or ester groups using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the triazolopyridine core.

    Reduction: Reduced forms of the sulfonamide or ester groups.

    Substitution: Substituted derivatives with new functional groups replacing the original sulfonamide or ester groups.

Scientific Research Applications

Tert-butyl 2-[N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of tert-butyl 2-[N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate involves its interaction with specific molecular targets. The triazolopyridine core can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity. The ester group can undergo hydrolysis, releasing the active compound at the target site.

Comparison with Similar Compounds

tert-Butyl 2-(3-Methyl-N-(m-Tolyl)-[1,2,4]Triazolo[4,3-a]Pyridine-8-Sulfonamido)Acetate

  • Structural Differences :
    • The aryl group is m-tolyl (meta-methylphenyl) instead of 4-methylphenyl (para-methylphenyl).
    • A 3-methyl group is present on the triazolo ring.
  • The additional methyl group on the triazolo ring could increase lipophilicity, influencing membrane permeability .

(S)-(+)-tert-Butyl 2-(4-(4-Chlorophenyl)-2,3,9-Trimethyl-6H-Thieno[3,2-f][1,2,4]Triazolo[4,3-a][1,4]Diazepin-6-yl)Acetate

  • Structural Differences: Features a thieno-triazolo-diazepine fused ring system instead of triazolopyridine. Contains a 4-chlorophenyl group and three methyl substituents.
  • The chlorine atom enhances electron-withdrawing effects, possibly improving metabolic stability compared to methyl groups .

2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4H-[1,2,4]Triazolo[4,3-a][1,4]Benzodiazepin-4-yl]-N-Ethylacetamide

  • Structural Differences :
    • Contains a benzodiazepine fused with a triazole ring.
    • Substituted with 8-methoxy and N-ethylacetamide groups.
  • Implications :
    • The benzodiazepine core is associated with sedative and anxiolytic activities, suggesting divergent therapeutic applications compared to triazolopyridines .
    • The methoxy group may enhance solubility, while the acetamide could influence metabolic pathways (e.g., resistance to esterase hydrolysis) .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Group Potential Biological Role
tert-Butyl 2-[N-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate Triazolopyridine 4-Methylphenyl, tert-butyl ester Sulfonamide, Ester Kinase inhibition, enzyme modulation
tert-Butyl 2-(3-Methyl-N-(m-Tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate Triazolopyridine m-Tolyl, 3-methyl Sulfonamide, Ester Target binding modulation
(S)-(+)-tert-Butyl 2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate Thieno-triazolo-diazepine 4-Chlorophenyl, 3 methyl groups Ester Neurological targets
2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-Ethylacetamide Triazolo-benzodiazepine 8-Methoxy, N-ethylacetamide Acetamide Sedative/anxiolytic activity

Key Findings and Implications

Substituent Position Matters : The para-methyl group in the target compound may optimize hydrophobic interactions compared to meta-methyl in ’s analog .

Ring System Diversity : Diazepine/benzodiazepine-containing analogs () likely target different pathways (e.g., neurological vs. kinase inhibition) .

Functional Group Impact : Esters (target compound) may undergo hydrolysis to active acids, whereas amides () resist enzymatic degradation, affecting drug half-life .

Biological Activity

Tert-butyl 2-[N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate (CAS No. 1251570-82-7) is a complex organic compound characterized by a triazolopyridine core and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O4S, with a molecular weight of 402.47 g/mol. The compound's structural features include:

  • Triazolopyridine core : This structure is known for its interaction with various biological targets.
  • Sulfonamide group : This functional group enhances the compound's binding affinity to enzymes and receptors.
  • Tert-butyl ester : Provides stability and can undergo hydrolysis to release active components at target sites.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • The triazolopyridine core can modulate enzyme activity by mimicking natural substrates or inhibitors.
  • The sulfonamide group forms hydrogen bonds with target proteins, enhancing binding affinity.
  • Hydrolysis of the ester group can release biologically active components at the desired site of action.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar triazolopyridine derivatives against various pathogens. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . While specific data on this compound is limited, its structural analogs suggest potential effectiveness against bacterial infections.

Anti-inflammatory Activity

Sulfonamide derivatives have been studied for their anti-inflammatory effects. For example, compounds containing similar functional groups have demonstrated inhibition of COX-1 and COX-2 enzymes in vitro . This suggests that this compound may also exhibit anti-inflammatory properties through similar mechanisms.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolopyridine Core : Achieved via cyclization reactions involving pyridine derivatives and triazole precursors.
  • Introduction of the Sulfonamide Group : Reaction with sulfonyl chlorides in the presence of a base.
  • Esterification : Final step involving reaction with tert-butyl bromoacetate .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations impact biological activity:

Compound NameStructureBiological Activity
This compoundStructurePotential antimicrobial and anti-inflammatory
tert-butyl 2-[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetateSimilar structureEnhanced binding affinity due to halogen substitution
tert-butyl 2-[N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetateSimilar structureIncreased lipophilicity may improve bioavailability

Case Studies

In recent research focusing on triazolopyridine derivatives:

  • A study highlighted a series of derivatives exhibiting significant anti-tubercular activity with IC50 values indicating strong efficacy against Mycobacterium tuberculosis .
  • Another investigation revealed that certain derivatives showed promising anti-inflammatory effects through inhibition of key inflammatory pathways .

Q & A

Q. What are the key considerations for designing a synthesis route for this compound?

The synthesis should prioritize regioselectivity due to the [1,2,4]triazolo[4,3-a]pyridine core and sulfonamido group reactivity. A multi-step approach is typical:

  • Sulfonamide formation : React [1,2,4]triazolo[4,3-a]pyridine-8-sulfonyl chloride with 4-methylphenylamine under basic conditions (e.g., pyridine or Et3_3N) .
  • Acetate coupling : Use tert-butyl bromoacetate with the sulfonamide intermediate in the presence of a base (e.g., K2_2CO3_3) in DMF or DMSO at 60–80°C .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (e.g., from ethanol) are critical for removing unreacted intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the triazole ring and tert-butyl group integrity. For example, tert-butyl protons appear as a singlet at ~1.3–1.5 ppm .
  • LC-MS : Validates molecular weight (e.g., [M+H]+^+ peaks) and detects trace impurities. Use reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental analysis : Ensures stoichiometric purity, especially for nitrogen and sulfur content due to the triazole and sulfonamide groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the tert-butyl ester group?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution between bromoacetate and sulfonamide.
  • Catalysis : Add catalytic KI to improve bromide displacement efficiency .
  • Temperature control : Maintain 60–80°C to balance reaction rate and minimize tert-butyl ester hydrolysis .
  • Data-driven adjustment : If yields drop below 70%, analyze byproducts via LC-MS to identify competing reactions (e.g., sulfonamide decomposition) .

Q. How should discrepancies between NMR and LC-MS purity data be resolved?

  • Scenario : NMR indicates >95% purity, but LC-MS shows minor peaks.
  • Methodology :

Repeat analysis : Confirm solvent purity and instrument calibration .

Isolate impurities : Use preparative HPLC to collect fractions corresponding to LC-MS peaks.

Structural elucidation : Perform high-resolution MS/MS and 2D NMR (e.g., COSY, HSQC) on impurities. Common issues include tert-butyl group hydrolysis or residual Pd from coupling reactions .

Q. What computational tools aid in predicting the compound’s stability under experimental conditions?

  • DFT calculations : Model hydrolysis pathways of the tert-butyl ester in acidic/basic conditions (e.g., using Gaussian or ORCA software). Focus on transition-state energies .
  • Molecular dynamics (MD) : Simulate solubility in common solvents (e.g., DMSO, ethanol) to guide formulation studies .
  • In silico degradation : Tools like PharmaD3 predict degradation products under thermal stress (e.g., 40–60°C) .

Data Contradiction Analysis

Q. Conflicting reactivity Why does the sulfonamide group resist nucleophilic attack in some studies but not others?

  • Root cause : Steric hindrance from the 4-methylphenyl group vs. electronic effects from the triazole ring.
  • Experimental validation :
  • Compare reaction rates with/without bulky bases (e.g., DBU vs. Et3_3N).
  • Use Hammett plots to quantify electronic effects of substituents on the aryl group .
    • Case study : In Pd-catalyzed couplings, XPhos ligand () enhances stability of the sulfonamide group by reducing electron-deficient character .

Methodological Best Practices

Q. How to ensure reproducibility in large-scale synthesis?

  • Scale-up protocol :

Batch vs. flow chemistry : For >10 g batches, flow reactors minimize exothermic risks during sulfonamide formation .

In-line monitoring : Use FTIR or ReactIR to track reaction progression and adjust reagent stoichiometry dynamically .

Crystallization optimization : Screen anti-solvents (e.g., heptane) to improve tert-butyl ester crystal habit and filtration efficiency .

Structural and Functional Insights

Q. What strategies validate the triazole ring’s regiochemistry post-synthesis?

  • X-ray crystallography : Resolve ambiguity in triazole substitution patterns (e.g., [1,2,4]triazolo[4,3-a] vs. [1,5-a] isomers) .
  • NOE NMR : Detect spatial proximity between triazole protons and adjacent pyridine/tert-butyl groups .

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